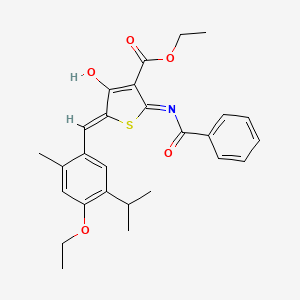

Ethyl 2-(benzoylamino)-5-(4-ethoxy-5-isopropyl-2-methylbenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate

Description

Ethyl 2-(benzoylamino)-5-(4-ethoxy-5-isopropyl-2-methylbenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate is a complex thiophene derivative characterized by a benzylidene substituent at the 5-position and a benzoylamino group at the 2-position. Its structure includes a dihydrothiophene core with a ketone oxygen at position 4 and an ethoxy ester moiety. Its crystallographic analysis would typically employ programs like SHELX for structure refinement .

Properties

Molecular Formula |

C27H29NO5S |

|---|---|

Molecular Weight |

479.6 g/mol |

IUPAC Name |

ethyl (5Z)-2-benzoylimino-5-[(4-ethoxy-2-methyl-5-propan-2-ylphenyl)methylidene]-4-hydroxythiophene-3-carboxylate |

InChI |

InChI=1S/C27H29NO5S/c1-6-32-21-13-17(5)19(14-20(21)16(3)4)15-22-24(29)23(27(31)33-7-2)26(34-22)28-25(30)18-11-9-8-10-12-18/h8-16,29H,6-7H2,1-5H3/b22-15-,28-26? |

InChI Key |

WAHKPKJWGXLTND-QYPRPECVSA-N |

Isomeric SMILES |

CCOC1=C(C=C(C(=C1)C)/C=C\2/C(=C(C(=NC(=O)C3=CC=CC=C3)S2)C(=O)OCC)O)C(C)C |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C)C=C2C(=C(C(=NC(=O)C3=CC=CC=C3)S2)C(=O)OCC)O)C(C)C |

Origin of Product |

United States |

Biological Activity

Ethyl 2-(benzoylamino)-5-(4-ethoxy-5-isopropyl-2-methylbenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate, also known by its CAS number 592513-56-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C27H29NO5S

- Molecular Weight : 479.59 g/mol

- Boiling Point : Approximately 684.9 °C (predicted)

- Density : 1.24 g/cm³ (predicted)

- pKa : 10.04 (predicted)

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to this compound. A significant evaluation was conducted on similar thiazolidinone derivatives, which demonstrated notable cytotoxic effects against various cancer cell lines.

Case Study: Antitumor Screening

A study published in PubMed evaluated the in vitro anticancer activity of several novel thiazolidinones, including derivatives similar to our compound of interest. The results indicated that certain compounds exhibited significant activity against leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancer cell lines. The most active candidate reported had average logGI(50) and logTGI values of -5.38 and -4.45 respectively .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may induce apoptosis in cancer cells through the following pathways:

- Inhibition of Cell Proliferation : The compound may interfere with cellular signaling pathways that promote cell division.

- Induction of Apoptosis : By activating caspases and other apoptotic factors.

- Cell Cycle Arrest : Preventing cancer cells from progressing through the cell cycle.

Comparative Analysis with Related Compounds

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to related thiophene derivatives, focusing on substituent effects, synthetic pathways, and physicochemical properties. Below is an analysis of key analogues:

Ethyl 5-Hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate (Compound 1a)

- Structure : Features a benzo[b]thiophene core with hydroxyl and dual ketone groups.

- Synthesis : Prepared via acetylation of ethyl 3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate using acetic anhydride and BF₃·Et₂O .

- Key Differences: Lacks the benzylidene and benzoylamino substituents, resulting in reduced steric bulk and altered electronic properties. The presence of two ketone groups enhances electrophilicity compared to the target compound’s single 4-oxo group.

Ethyl 4-cyano-3-amino-5-(phenylamino)thiophene-2-carboxylate (Compound 2b)

- Structure: Contains cyano and phenylamino substituents on the thiophene ring.

- Synthesis: Derived from 2-(4-oxo-3-phenylthiazolidin-2-ylidene) malononitrile via ethanol-mediated cyclization in the presence of triethylamine .

- Unlike the target compound, this derivative lacks the benzylidene group, reducing conjugation length.

5-(Z)-[(4-Methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)-4-thiazolidinone

- Structure: A thiazolidinone derivative with dual methoxyphenyl substituents.

- Synthesis : Synthesized via condensation of thiosemicarbazide with chloroacetic acid and oxo-compounds in DMF/acetic acid .

- Key Differences: The thiazolidinone core differs from the dihydrothiophene system, altering ring strain and reactivity. The hydrazono group enables chelation, a feature absent in the target compound.

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Steric Considerations : The isopropyl and methyl groups on the benzylidene moiety introduce steric hindrance, likely reducing reactivity in nucleophilic substitutions compared to Compound 2b .

- Synthetic Challenges: Unlike thiazolidinones (e.g., Compound 5), the dihydrothiophene core requires precise control of oxidation states to prevent over-oxidation to aromatic thiophenes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.